![molecular formula C19H20N2O6S B3456284 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B3456284.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BIX-01294 was first synthesized in 2009 and since then, it has been extensively studied for its ability to inhibit histone methyltransferase G9a, an enzyme that plays a crucial role in epigenetic regulation.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide works by binding to the SET domain of G9a, preventing its interaction with the histone H3 substrate. This results in the inhibition of H3K9 methylation, leading to changes in gene expression and chromatin structure. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been shown to be selective for G9a, with minimal off-target effects on other histone methyltransferases.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in epigenetic regulation, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and modulate the immune response. It has also been shown to improve memory and cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a well-characterized compound with high purity and reliability. It has also been extensively studied, with a large body of literature supporting its use in epigenetic therapy and neurological disorders. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide does have some limitations. It is a small molecule inhibitor, which may limit its ability to penetrate cell membranes and reach its target in vivo. It also has a short half-life, which may require frequent dosing in animal experiments.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective inhibitors of G9a. Another area of interest is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide as a potential therapeutic agent for a variety of neurological disorders. Additionally, the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide in combination with other epigenetic therapies or chemotherapy agents may be explored as a way to enhance its therapeutic potential. Finally, the development of methods to improve the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide may increase its effectiveness in vivo.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential in epigenetic therapy, specifically as an inhibitor of histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9, which plays a crucial role in gene expression and chromatin structure. Inhibition of G9a by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been shown to result in the reactivation of tumor suppressor genes, leading to the inhibition of cancer cell growth. In addition to its potential as an anti-cancer agent, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has also been studied for its role in neurological disorders. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-morpholin-4-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c22-19(20-15-4-5-17-18(13-15)27-11-10-26-17)14-2-1-3-16(12-14)28(23,24)21-6-8-25-9-7-21/h1-5,12-13H,6-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHUMXGMMVACOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.